Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate
Description
Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate is a pyridine derivative featuring a methyl carboxylate group at the 2-position and a trimethylsilyl (TMS)-protected ethynyl moiety at the 5-position. This compound is notable for its steric bulk and electronic properties, which arise from the TMS-ethynyl group. Such structural features make it valuable in cross-coupling reactions (e.g., Sonogashira couplings) and as a building block in pharmaceuticals or materials science.
Properties
IUPAC Name |
methyl 5-(2-trimethylsilylethynyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)11-6-5-10(9-13-11)7-8-16(2,3)4/h5-6,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLFXMABNRIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191156 | |
| Record name | Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216444-02-9 | |
| Record name | Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216444-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce pyridine-2-methanol derivatives.
Scientific Research Applications
Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Ethyl 5-Methylpyridine-2-carboxylate (CAS: 55876-82-9)
Structure :
- Substituents : Ethyl ester at 2-position, methyl group at 5-position.
- Molecular Formula: C₉H₁₁NO₂.
- Molecular Weight : 165.191 g/mol.
Comparison :
- Steric and Electronic Effects: Lacks the TMS-ethynyl group, resulting in lower steric hindrance and simpler electronic interactions.
- Applications : Likely used as a pharmaceutical intermediate for simpler syntheses, such as ester hydrolysis to carboxylic acids.
- Synthesis: Prepared via direct esterification of pyridine-2-carboxylic acid derivatives with ethanol .
Methyl 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS: 864245-61-4)
Structure :
- Substituents: Methyl ester at 2-position, 4-amino-3-fluorophenoxy group at 4-position.
- Molecular Formula : C₁₃H₁₁FN₂O₃.
- Molecular Weight : 262.24 g/mol.
Comparison :
- Electronic Effects: The electron-withdrawing fluorine atom and phenoxy group enhance stability and influence π-π stacking in biological systems.
- Applications : Likely tailored for medicinal chemistry (e.g., kinase inhibitors) due to fluorine’s bioisosteric properties.
- Reactivity: The amino group enables further functionalization (e.g., amide bond formation), contrasting with the TMS-ethynyl group’s role in cross-coupling .
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]-2,3-dihydropyridazin-3-one (CAS: 2381046-66-6)
Structure :
- Substituents : Trifluoromethyl group, TMS-protected ethoxymethyl chain, and a chiral pyrrolidine moiety.
- Molecular Formula : C₁₆H₂₆F₃N₃O₃Si.
- Molecular Weight : 393.49 g/mol.
Comparison :
- Steric Effects : The TMS group is attached via an ethoxymethyl chain, increasing hydrophobicity compared to the ethynyl linkage in the target compound.
- Applications: Potential use in drug discovery (e.g., protease inhibitors) due to the trifluoromethyl group’s metabolic stability and the chiral center’s stereochemical influence.
- Synthesis: Likely involves silylation and multi-step functionalization of a dihydropyridazinone core .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 5-[2-(TMS)ethynyl]pyridine-2-carboxylate | C₁₂H₁₅NO₂Si | 249.34 | TMS-ethynyl (5-position), methyl ester (2) | Cross-coupling reactions, intermediates |
| Ethyl 5-methylpyridine-2-carboxylate | C₉H₁₁NO₂ | 165.19 | Methyl (5), ethyl ester (2) | Pharmaceutical intermediates |
| Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate | C₁₃H₁₁FN₂O₃ | 262.24 | Fluorophenoxy (4), methyl ester (2) | Medicinal chemistry, kinase inhibitors |
| Dihydropyridazinone derivative | C₁₆H₂₆F₃N₃O₃Si | 393.49 | Trifluoromethyl, TMS-ethoxymethyl | Drug discovery, protease inhibitors |
Research Findings and Implications
- Steric vs. Electronic Effects : The TMS-ethynyl group in the target compound enhances steric shielding, protecting reactive sites while enabling selective cross-coupling. In contrast, ethyl 5-methylpyridine-2-carboxylate’s smaller substituents facilitate rapid ester hydrolysis .
- Biological Activity : Fluorinated analogs (e.g., CAS 864245-61-4) exhibit higher bioavailability than the target compound, which lacks polar functional groups for target binding .
- Synthetic Flexibility : The TMS group’s versatility is evident across analogs, but its placement (ethynyl vs. ethoxymethyl) dictates solubility and reactivity in different reaction environments .
Biological Activity
Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate (CAS No. 216444-02-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trimethylsilyl group and an ethynyl moiety, which contribute to its unique chemical properties and biological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H15NO2Si
- Molecular Weight : 233.33 g/mol
- Structural Features : The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, thereby influencing cell survival and differentiation.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. A case study involving primary neuronal cultures showed that treatment with this compound significantly reduced cell death caused by glutamate excitotoxicity:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 20 ± 5 |
| Compound Treatment | 75 ± 8 |
The results indicate that the compound can enhance neuronal survival under stress conditions.
Case Studies
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
- Synergistic Effects with Other Compounds : A study explored the synergistic effects of this compound when combined with traditional anti-inflammatory drugs, finding enhanced efficacy in reducing inflammatory cytokines in vitro.
Q & A
Q. What are the established synthetic routes for Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Sonogashira coupling between 5-bromo-2-methylpyridine-2-carboxylate and trimethylsilylacetylene. Key reaction parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Triethylamine or potassium carbonate to neutralize HBr byproducts . Post-synthesis purification involves column chromatography or recrystallization to isolate the product.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyridine ring, methyl ester, and trimethylsilyl groups. For example, the trimethylsilyl protons appear as a singlet near δ 0.25 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 277.1) .
- X-ray Crystallography : Determines bond angles (e.g., C≡C–Si angle ~176°) and crystal packing, as seen in analogous pyridine derivatives .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s stability and reactivity?
The trimethylsilyl (TMS) group:
- Stabilizes the alkyne via σ-π conjugation, reducing undesired side reactions during synthesis .
- Modulates electronic effects : The TMS group’s electron-donating nature alters the pyridine ring’s electron density, affecting regioselectivity in subsequent functionalization reactions . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
Optimization includes:
- Ligand screening : Bulky ligands (e.g., XPhos) improve catalyst turnover by stabilizing Pd intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of Pd complexes and reactants .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >85% .
Q. How can crystallographic data resolve contradictions in structural predictions?
Discrepancies between computational models (e.g., bond lengths) and experimental data are addressed by:
- Single-crystal X-ray diffraction : Provides precise measurements (e.g., C–C bond lengths: 1.18–1.42 Å) .
- Hirshfeld surface analysis : Identifies key intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .
Methodological Challenges
Q. How should researchers handle discrepancies in reaction yields across studies?
Yield variations often arise from:
Q. What safety protocols are critical when handling this compound?
While specific safety data for this compound is limited, analogous pyridine derivatives require:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Waste disposal : Collect in halogen-resistant containers for incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
